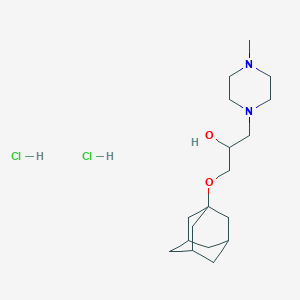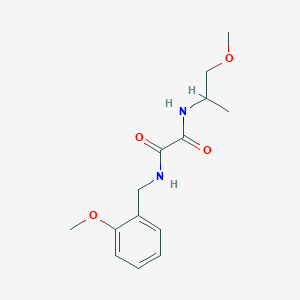
2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring multiple functional groups, including a methoxy group, a thiophene ring, an oxadiazole, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone can be achieved through multi-step organic synthesis. Key steps might include:
Formation of the 1,2,4-oxadiazole ring from appropriate nitriles and hydrazides.
Coupling of the thiophene ring via palladium-catalyzed cross-coupling reactions.
Introduction of the pyrrolidine ring through nucleophilic substitution.
Final addition of the methoxy group using methylating agents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, scaling up the synthesis would require optimization of reaction conditions to ensure high yield and purity. This could involve:
Use of continuous flow reactors for better control over reaction parameters.
Employment of catalysts to reduce reaction times and increase efficiency.
Implementation of purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation under strong oxidizing conditions to form sulfoxides or sulfones.
Reduction: : Functional groups such as the oxadiazole ring may undergo reduction, potentially forming amine derivatives.
Substitution: : The methoxy group can be displaced via nucleophilic substitution, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), ammonia (NH3).
Major Products
Depending on the reaction conditions, major products can include sulfoxides, sulfones, amines, and various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: : Can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The exact mechanism of action of 2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone would depend on its application. For instance:
Biological: : It may act by binding to specific enzymes or receptors, disrupting normal cellular processes.
Chemical: : May function as a ligand in coordination chemistry, forming complexes with metal ions.
Pharmaceutical: : Could inhibit specific enzymes or signaling pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone can be compared to similar compounds such as:
Other oxadiazoles: : Similar structure but different substituents, leading to varied reactivity and applications.
Thiophene-containing compounds: : May share electronic properties due to the thiophene ring but differ in overall chemical behavior.
Pyrrolidine derivatives: : Commonly found in pharmaceuticals, offering diverse biological activities.
Propriétés
IUPAC Name |
2-methoxy-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-18-8-11(17)16-5-4-9(7-16)12-14-13(19-15-12)10-3-2-6-20-10/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAPACLIGHPHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(2,2-diphenylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-propylacetamide](/img/structure/B2755198.png)
![1-(4-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2755199.png)
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755200.png)
![4-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]morpholine](/img/structure/B2755201.png)


![2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride](/img/structure/B2755208.png)
![3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2755210.png)
